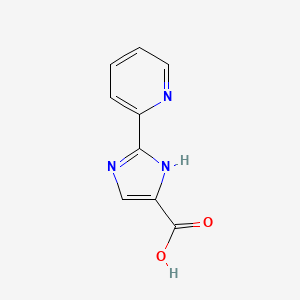

1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-

Overview

Description

“1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis

The molecular structure of “1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-” is C10H9O2N3 . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

The compound is a solid . It is highly soluble in water and other polar solvents . The linear formula of the compound is C10H9O2N3 .Scientific Research Applications

Functionalization Reactions

1H-Imidazole derivatives have been studied for their potential in functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid, a compound similar in structure, was converted into corresponding carboxamides and imidazo[4,5-b]pyridine derivatives. These reactions were examined for both their experimental and theoretical implications, providing insights into the mechanism of such functionalization reactions (Yıldırım, Kandemirli, & Demir, 2005).

Coordination Polymers

Research on imidazole-based ligands, including 1H-imidazole derivatives, has led to the development of coordination polymers. These polymers, created using Sr(II) and Cd(II) ions, demonstrate the versatility of imidazole-based ligands in forming structures like 3D frameworks and net-like layer structures (Guo et al., 2013).

Continuous Flow Synthesis

In the field of synthetic chemistry, the continuous flow synthesis of imidazo[1,2-a] heterocycles, directly from aminopyridines, represents a significant advancement. This method, applied to the synthesis of imidazo[1,2-a]pyridine-2-carboxamides, demonstrates an efficient process for creating complex chemical structures (Herath, Dahl, & Cosford, 2010).

Luminescent Heterometal-Organic Frameworks

Research on luminescent 3D Lanthanide-Cadmium heterometal-organic frameworks, incorporating imidazole derivatives, has led to discoveries in chemical stability and luminescent sensing. These compounds display characteristic emission bands of Ln³⁺ ions and show potential as luminescent sensor materials (Ding et al., 2017).

One-Pot Synthesis Methods

Imidazole compounds are instrumental in one-pot synthesis methods. For example, imidazo[1,5-a]pyridines were synthesized from carboxylic acids and 2-methylaminopyridines, demonstrating the efficiency and versatility of these compounds in chemical synthesis (Crawforth & Paoletti, 2009).

Efficient Preparation Techniques

The efficient preparation of imidazo[1,5-a]pyridine-1-carboxylic acids illustrates another application. Using 2-(aminomethyl)pyridine with acyl chlorides followed by a one-pot treatment, these compounds were synthesized in high yields, highlighting the practicality of imidazole derivatives in preparation processes (Tverdiy et al., 2016).

Safety And Hazards

properties

IUPAC Name |

2-pyridin-2-yl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-8(12-7)6-3-1-2-4-10-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTYDADYYHNQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)

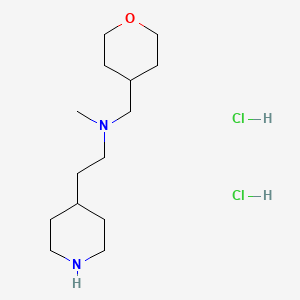

![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)

![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)